![molecular formula C13H12ClN3O2 B3747002 N-(3-chlorophenyl)-N'-(6-methoxypyridin-3-yl)urea](/img/structure/B3747002.png)
N-(3-chlorophenyl)-N'-(6-methoxypyridin-3-yl)urea
Overview
Description
N-(3-chlorophenyl)-N'-(6-methoxypyridin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-455, and it belongs to the class of inhibitors that target the bromodomain and extra-terminal domain (BET) proteins. BET inhibitors have been shown to have promising results in the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-(6-methoxypyridin-3-yl)urea involves the inhibition of BET proteins. BET proteins are a family of proteins that play a crucial role in gene expression regulation. BET inhibitors bind to the bromodomain of BET proteins, preventing their interaction with chromatin and leading to the downregulation of various genes involved in cancer, inflammation, and other diseases. The specific targets of BET inhibitors vary depending on the disease model and the type of cell being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chlorophenyl)-N'-(6-methoxypyridin-3-yl)urea have been extensively studied in various disease models. In cancer research, BET inhibitors have been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various types of cancer. Inflammation is also a significant area of research, and BET inhibitors have been shown to reduce the production of pro-inflammatory cytokines and chemokines. Furthermore, BET inhibitors have been investigated for their potential neuroprotective effects in various neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-chlorophenyl)-N'-(6-methoxypyridin-3-yl)urea in lab experiments include its high potency, selectivity, and specificity for BET proteins. Furthermore, this compound has been extensively studied in various disease models, making it a valuable tool for researchers. However, there are also limitations to using this compound in lab experiments. For example, the pharmacokinetics and toxicity of this compound have not been fully characterized, and further studies are needed to determine the optimal dosage and administration route.
Future Directions
There are several future directions for the study of N-(3-chlorophenyl)-N'-(6-methoxypyridin-3-yl)urea. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and other diseases. Furthermore, further studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo. Additionally, the development of more potent and selective BET inhibitors is an area of active research, and N-(3-chlorophenyl)-N'-(6-methoxypyridin-3-yl)urea may serve as a valuable starting point for the development of new compounds with improved properties.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(6-methoxypyridin-3-yl)urea has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurological disorders. In cancer research, BET inhibitors have been shown to have promising results in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. Inflammation is also a significant area of research, and BET inhibitors have been shown to have anti-inflammatory effects in various disease models. Furthermore, BET inhibitors have been investigated for their potential applications in neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(6-methoxypyridin-3-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-12-6-5-11(8-15-12)17-13(18)16-10-4-2-3-9(14)7-10/h2-8H,1H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJQYRIYNVFAHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(6-methoxypyridin-3-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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